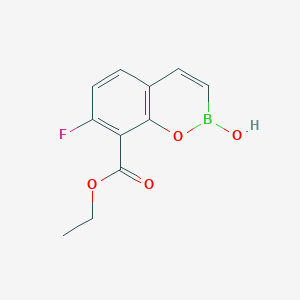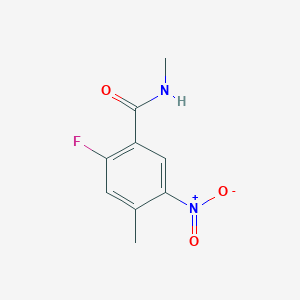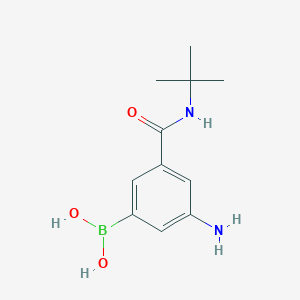
4-Amino-2-chloronicotinaldehyde 2,2,2-trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Amino-2-chloronicotinaldehyde 2,2,2-trifluoroacetate involves the reaction of 2-chloro-4-nitrobenzaldehyde with an amino compound such as ammonia or an amine . The reaction typically takes place in the presence of a solvent like dichloromethane and under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-chloronicotinaldehyde 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The amino and chloro groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols . Substitution reactions can lead to a variety of substituted nicotinaldehyde derivatives .
Scientific Research Applications
4-Amino-2-chloronicotinaldehyde 2,2,2-trifluoroacetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including heterocyclic compounds and cyanides.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions due to its reactive functional groups.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and active pharmaceutical ingredients (APIs).
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-2-chloronicotinaldehyde 2,2,2-trifluoroacetate involves its interaction with various molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity and function . The amino and chloro groups can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-chloronicotinaldehyde: This compound is similar but lacks the trifluoroacetate group.
2-Chloro-4-nitrobenzaldehyde: A precursor in the synthesis of 4-Amino-2-chloronicotinaldehyde 2,2,2-trifluoroacetate.
4-Amino-2-chloropyridine-3-carbaldehyde: Another related compound with similar functional groups.
Uniqueness
This compound is unique due to the presence of the trifluoroacetate group, which can enhance its reactivity and stability in certain reactions . This makes it a valuable intermediate in the synthesis of more complex organic molecules .
Properties
CAS No. |
1032350-07-4 |
|---|---|
Molecular Formula |
C8H6ClF3N2O3 |
Molecular Weight |
270.59 g/mol |
IUPAC Name |
4-amino-2-chloropyridine-3-carbaldehyde;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H5ClN2O.C2HF3O2/c7-6-4(3-10)5(8)1-2-9-6;3-2(4,5)1(6)7/h1-3H,(H2,8,9);(H,6,7) |
InChI Key |
ILEULPZLIIFHRM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1N)C=O)Cl.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11758862.png)

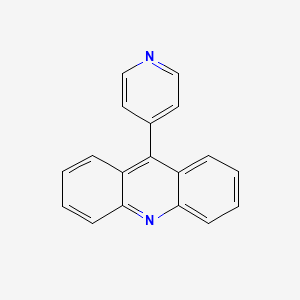
![(3R)-3-[4-(trifluoromethyl)phenyl]piperidine](/img/structure/B11758880.png)
![3-Methyl-1H-Pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B11758883.png)
![[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11758901.png)
![7-Chloro-4-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B11758911.png)
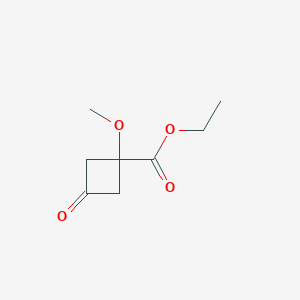
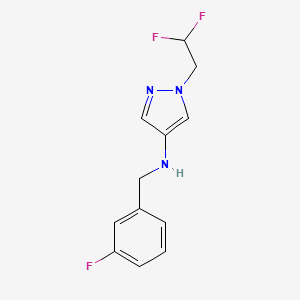

![4-iodo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B11758935.png)
